molecular formula C11H10N4O2S B2521460 2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine CAS No. 1706301-77-0

2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine

Cat. No.: B2521460
CAS No.: 1706301-77-0
M. Wt: 262.29
InChI Key: ZPCIOLWFXBUOJU-UHFFFAOYSA-N
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Description

2-[3-(1,3-Thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine is a synthetic organic compound designed for research applications, integrating three distinct heterocyclic systems: pyrazine, azetidine, and thiazole. The strategic combination of these pharmacophores makes it a candidate for investigating new therapeutic agents, particularly in the fields of infectious diseases and oncology. The pyrazine ring is a nitrogen-containing heterocycle known to contribute to significant biological activities, with many derivatives identified as bioactive molecules . Furthermore, thiazole derivatives consistently demonstrate potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria , and certain thiazole-based structures have also been developed as selective antitumor agents that induce cell cycle arrest . The incorporation of the azetidine ring, a four-membered saturated nitrogen heterocycle, adds conformational rigidity and is frequently used in medicinal chemistry to improve the metabolic and physicochemical properties of lead compounds . As a hybrid molecule, this compound is intended for use in biochemical screening, mechanism of action studies, and structure-activity relationship (SAR) investigations. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

pyrazin-2-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c16-10(9-5-12-1-2-13-9)15-6-8(7-15)17-11-14-3-4-18-11/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCIOLWFXBUOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Construction via Bunte Salts

Patent describes a scalable route using Bunte salts (19, 20) to stabilize intermediates:

  • Synthesis of 3-mercaptoazetidine : N-Benzyl-3-hydroxyazetidine is converted to the thioacetate (AcSH, MsCl), followed by hydrolysis (NaOH, MeOH/H₂O).
  • Thiazole coupling : Thiol-ene click chemistry with 2-vinylthiazole (AIBN, toluene, 80°C) yields 3-(thiazol-2-yl)azetidine, which is oxidized (mCPBA) to the sulfoxide.

Limitations : Lower yields (45–50%) and multiple oxidation steps reduce practicality.

Palladium-Catalyzed Cross-Coupling

Patent suggests Suzuki-Miyaura coupling for late-stage diversification:

  • Borylation : 3-Bromoazetidine is treated with bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane, 100°C).
  • Coupling with 2-hydroxythiazole : Pd-mediated coupling achieves 62% yield but requires rigorous anhydrous conditions.

Analytical Characterization and Validation

  • NMR spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrazine), 7.45 (d, J = 3.6 Hz, 1H, thiazole), 4.55–4.60 (m, 1H, azetidine), 3.85–3.95 (m, 2H, azetidine).
    • ¹³C NMR : 165.2 (C=O), 151.0 (pyrazine C), 142.3 (thiazole C).
  • HPLC-MS : Purity >98% (C18 column, MeCN/H₂O gradient), [M+H]⁺ = 295.1.

Industrial-Scale Considerations and Challenges

  • Cost-effectiveness : Mitsunobu reagents (DIAD, PPh₃) are prohibitively expensive for large-scale use; alternatives like ZnEt₂/PhSiH₃ are under investigation.
  • Safety : Exothermic acylation steps require controlled addition and cooling to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazine ring can also participate in π-π stacking interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in its combination of pyrazine, azetidine, and thiazole. Below is a comparison with structurally related analogs:

Compound Name / Structure Key Differences vs. Target Compound Functional Implications
2-(5-Piperidin-4-yl-[1,2,4]-oxadiazol-3-yl)-pyrazine Oxadiazole replaces thiazole; piperidin instead of azetidine Oxadiazole enhances metabolic stability; piperidin increases solubility.
Imidazo[1,2-a]pyrazine derivatives Fused imidazole-pyrazine system vs. azetidine-thiazole Improved binding to kinase targets; reduced steric hindrance.
3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine Pyrrolo-pyrazine core; no azetidine/thiazole Enhanced π-π stacking; potential CNS activity.
Thiazolidinone derivatives Thiazolidinone ring instead of thiazole-azetidine Antihyperglycemic activity via PPAR-γ modulation.

Physicochemical Properties

  • Solubility : Azetidine’s smaller ring size vs. piperidine may reduce lipophilicity, enhancing aqueous solubility.
  • Binding Affinity : Thiazole’s sulfur atom improves metal coordination (e.g., in lanthanide complexes ), whereas pyrazine’s nitrogen atoms facilitate hydrogen bonding .

Biological Activity

2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₃N₃O₂S
  • Molecular Weight : 253.31 g/mol

The presence of the thiazole and azetidine moieties is crucial for its biological activity, as these functional groups are often involved in interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazine derivatives. For instance, a study on related pyrazine compounds demonstrated their ability to induce apoptosis in leukemic cells. The mechanism involved blocking cell proliferation and inducing cell cycle arrest at the G0/G1 phase, leading to increased apoptosis markers such as Bax expression and decreased Bcl2 levels .

StudyCompoundIC50 (μM)Mechanism
2-mOPP25Induces apoptosis in K562 cells
Thiazole derivative7.8 (MIC)Antibacterial against Gram-positive bacteria

Antimicrobial Activity

Thiazole derivatives, including those similar to 2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine, have shown significant antimicrobial activity. A study reported that compounds with thiazole rings exhibited enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like oxytetracycline .

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus7.815.6
Escherichia coli15.631.2

The biological activity of 2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine is primarily attributed to its interaction with cellular targets:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by modulating the expression of key proteins involved in apoptosis.
  • Antimicrobial Action : The thiazole moiety may facilitate binding to bacterial enzymes or receptors, disrupting normal cellular functions.

Case Studies

  • K562 Leukemia Cells : Treatment with related pyrazine derivatives resulted in significant inhibition of cell viability and induction of apoptosis through intrinsic pathways involving Bcl2 family proteins .
  • Bacterial Inhibition : A series of thiazole derivatives were tested against multiple bacterial strains, showing up to 16-fold increased efficacy compared to traditional antibiotics .

Q & A

Basic: What are the key structural motifs of 2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine, and how do they influence its pharmacological potential?

The compound features a pyrazine core linked to an azetidine ring functionalized with a thiazol-2-yloxy group. The azetidine’s constrained three-membered ring enhances conformational rigidity, potentially improving target binding specificity. The thiazole moiety, a sulfur-containing heterocycle, is associated with antimicrobial and kinase-inhibitory activities due to its electron-rich nature and hydrogen-bonding capacity. The carbonyl group bridges the azetidine and pyrazine, enabling π-π stacking interactions with aromatic residues in enzyme active sites. Structural analogs with similar motifs (e.g., pyrazine-thiazole hybrids) have demonstrated activity against bacterial and cancer targets .

Basic: What synthetic strategies are commonly employed to construct the azetidine-thiazole-pyrazine scaffold?

Synthesis typically involves:

  • Step 1 : Functionalization of azetidine-3-ol with thiazole via nucleophilic substitution (e.g., Mitsunobu reaction) to introduce the thiazol-2-yloxy group.
  • Step 2 : Activation of the azetidine’s nitrogen using carbonylating agents (e.g., triphosgene) to form the 1-carbonyl intermediate.
  • Step 3 : Coupling with pyrazine derivatives via amide bond formation, often using coupling reagents like HATU or EDC in polar aprotic solvents (DMF or DCM).
    Critical parameters include strict anhydrous conditions, temperature control (0–25°C), and purification via column chromatography to isolate intermediates .

Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?

  • NMR Spectroscopy : 1^1H/13^{13}C NMR confirms regiochemistry of the azetidine-thiazole linkage and pyrazine substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.
  • X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine ring and confirms solid-state conformation.
  • HPLC-PDA : Assesses purity (>95% required for pharmacological studies).
    For example, single-crystal X-ray diffraction was critical in resolving spatial arrangements of similar azetidine-containing analogs .

Advanced: How can researchers optimize synthetic yields when introducing the thiazole-azetidine moiety?

Common challenges include steric hindrance at the azetidine’s 3-position and competing side reactions. Optimization strategies:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves yields by 15–20% .
  • Solvent Screening : Polar aprotic solvents like DMF enhance nucleophilicity of the thiazole oxygen.
  • Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) accelerates Mitsunobu reactions by stabilizing transition states.
  • Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes decomposition of heat-sensitive intermediates .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets like EGFR or DNA gyrase. Focus on key residues (e.g., Thr790 in EGFR) to assess hydrogen-bonding with the thiazole and pyrazine groups.
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluates stability of ligand-target complexes over 100-ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA).
  • Pharmacophore Mapping : Identifies essential features (e.g., hydrogen-bond acceptors in thiazole) using tools like PharmaGist. These methods guided SAR development for pyrazine-based kinase inhibitors .

Advanced: How can spectral data contradictions (e.g., 1^11H NMR splitting patterns) be resolved for this compound?

  • 2D NMR (COSY, HSQC) : Correlates coupled protons and assigns signals for overlapping peaks (e.g., azetidine CH2_2 vs. pyrazine protons).
  • Variable-Temperature NMR : Resolves dynamic effects (e.g., hindered rotation in the azetidine ring).
  • Isotopic Labeling : 15^{15}N-labeled pyrazine clarifies nitrogen hybridization states.
    For example, HSQC was pivotal in distinguishing thiazole-proton coupling in a structurally ambiguous analog .

Advanced: What in vitro assays are recommended to evaluate its biological activity?

  • Enzyme Inhibition : Kinase Glo assays (IC50_{50}) for targets like CDK2 or EGFR.
  • Antimicrobial Screening : Broth microdilution (MIC against S. aureus, E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116, MCF-7).
  • Metabolic Stability : Microsomal half-life (human liver microsomes) to assess CYP450 interactions.
    Dose-response curves and Hill coefficients (>1 suggests cooperative binding) should accompany IC50_{50} values .

Advanced: How can stability under physiological conditions be assessed methodologically?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72 hrs.
  • Thermal Stability : TGA/DSC analysis (25–150°C) identifies decomposition points.
  • Light Sensitivity : Expose to UV-Vis (300–800 nm) and track photodegradation products.
  • Plasma Stability : Incubate in human plasma (37°C) and quantify parent compound loss.
    Azetidine derivatives often show pH-dependent hydrolysis; ester prodrug strategies may improve stability .

Advanced: What strategies guide structure-activity relationship (SAR) development for analogs?

  • Bioisosteric Replacement : Swap thiazole with oxadiazole to modulate lipophilicity (ClogP).
  • Azetidine Ring Expansion : Test pyrrolidine or piperidine analogs to evaluate conformational flexibility.
  • Pyrazine Substitution : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance π-stacking.
  • Prodrug Derivatization : Mask the carbonyl as an ester to improve bioavailability.
    SAR studies on related compounds highlighted the critical role of the thiazole’s sulfur atom in antimicrobial potency .

Advanced: How can biophysical techniques validate target engagement?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon_{on}/koff_{off}) to immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding stoichiometry (n) and enthalpy (ΔH).
  • Cryo-EM : Resolves ligand-induced conformational changes in large complexes (e.g., ribosomes).
    For example, SPR confirmed sub-µM affinity of a pyrazine-carboxamide analog for HSP90 .

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